Biotin-PEG-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H44N6O6S2 |

|---|---|

Molecular Weight |

600.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18-,19-,20-,23-,24-/m0/s1 |

InChI Key |

RFBDICOMYQOCQQ-IGJOJHROSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Bifunctional Architecture of Biotin-PEG-Biotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure, synthesis, and application of Biotin-PEG-Biotin, a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core components, presents key quantitative data, outlines experimental protocols, and visualizes its utility in various scientific workflows.

Core Structure and Chemical Composition

This compound is a linear molecule comprised of three key components: two terminal biotin molecules linked by a central polyethylene glycol (PEG) chain. This structure leverages the high-affinity, non-covalent interaction between biotin and avidin or streptavidin, while the PEG linker provides crucial physicochemical properties.

-

Biotin: Also known as Vitamin B7, biotin is a small heterocyclic molecule that forms one of the strongest known biological interactions with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1][2]. This robust binding is central to its utility in bioconjugation and affinity-based assays.

-

Polyethylene Glycol (PEG): The PEG spacer is a hydrophilic and biocompatible polymer. Its inclusion in the this compound structure enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the terminal biotin moieties for binding to avidin or streptavidin[3]. The length of the PEG chain can be varied to modulate the distance between the two biotin groups, a critical parameter in applications such as crosslinking and surface functionalization.

-

Linkage Chemistry: The biotin molecules are typically conjugated to the PEG chain via stable amide bonds[4]. This covalent linkage ensures the integrity of the molecule under a wide range of experimental conditions.

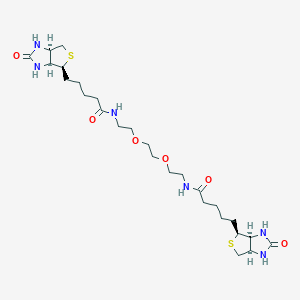

Below is a diagram illustrating the general chemical structure of this compound.

Quantitative Data Summary

The properties of this compound can be tailored by altering the length of the PEG chain. The following table summarizes key quantitative parameters for commercially available this compound variants.

| Parameter | Value | Reference |

| Molecular Weight (MW) | Varies depending on PEG length (e.g., 2kDa, 3.4kDa, 5kDa, 10kDa, 20kDa) | [4] |

| Purity | ≥95% | |

| Solubility | Soluble in water, aqueous buffers, Chloroform, Methylene Chloride, DMF, DMSO | |

| Storage Conditions | -20°C or lower for long-term storage | |

| Biotin-Avidin Dissociation Constant (Kd) | ~10⁻¹⁵ M |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Biotin-PEG conjugate and its application in common laboratory procedures.

Synthesis of Biotin-PEG-Amine

This protocol describes the synthesis of a mono-biotinylated PEG, a precursor for creating this compound or other biotinylated constructs. The procedure involves the activation of biotin's carboxylic acid group using N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), followed by conjugation to a PEG-bis-amine.

Materials:

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

PEG-bis-amine

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis membrane (appropriate molecular weight cutoff)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware

Procedure:

-

Activation of Biotin:

-

Dissolve Biotin, DCC, and NHS in anhydrous DMF in a round-bottom flask. The molar ratio should be approximately 1:1.2:1.2 (Biotin:DCC:NHS).

-

Stir the reaction mixture at room temperature for 4-6 hours to form Biotin-NHS ester.

-

-

Conjugation to PEG-bis-amine:

-

In a separate flask, dissolve PEG-bis-amine in anhydrous DMF.

-

Slowly add the Biotin-NHS solution to the PEG-bis-amine solution while stirring. A molar ratio of 1:10 (Biotin-NHS:PEG-bis-amine) is recommended to favor mono-substitution.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

-

Purification:

-

Remove the N,N'-dicyclohexylurea (DCU) byproduct by filtration.

-

Purify the Biotin-PEG-Amine conjugate by dialysis against deionized water for 48 hours, changing the water every 6-8 hours.

-

Lyophilize the dialyzed solution to obtain the purified product as a white powder.

-

-

Characterization:

-

Confirm the successful synthesis and purity of the product using ¹H NMR and Mass Spectrometry.

-

Protein Pull-Down Assay using this compound

This protocol outlines a workflow for identifying protein-protein interactions using a "bait" protein crosslinked via this compound to a "prey" protein from a cell lysate.

References

- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Synthesis of PLL–PEG–Biotin [bio-protocol.org]

The Intricate Dance: A Technical Guide to the Biotin-PEG-Biotin and Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, a characteristic that has made it an indispensable tool in a vast array of biotechnological applications.[1][2][3][4] The introduction of a polyethylene glycol (PEG) linker between two biotin molecules, creating a "Biotin-PEG-Biotin" structure, further expands the utility of this system, enabling unique crosslinking and molecular scaffolding capabilities. This technical guide delves into the core mechanism of this compound binding to streptavidin, providing a comprehensive overview of the quantitative data, experimental methodologies, and structural intricacies that define this powerful interaction.

The Core Interaction: High Affinity and Stoichiometric Versatility

Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four identical binding sites for biotin.[2] The interaction is characterized by an exceptionally low dissociation constant (Kd) in the femtomolar to picomolar range, signifying a remarkably stable complex. This high affinity is the result of a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the ordering of flexible loops in the protein structure upon biotin binding, which effectively buries the biotin molecule within the binding pocket.

The PEG linker in a this compound molecule introduces a flexible spacer that influences the stoichiometry and binding kinetics of the interaction with streptavidin. The length of the PEG chain is a critical determinant of how the molecule engages the four binding sites on the streptavidin tetramer. Shorter PEG linkers may permit the two biotin moieties to bind to adjacent sites on the same streptavidin tetramer, leading to intramolecular crosslinking. Conversely, longer PEG chains can facilitate the binding of the two biotin molecules to separate streptavidin tetramers, promoting the formation of oligomeric complexes. This versatility is a key advantage in applications such as immunoassay development, drug targeting, and nanotechnology.

Quantitative Binding Parameters

The following tables summarize the key quantitative data for the biotin-streptavidin interaction. It is important to note that the presence and length of a PEG linker can modulate these values. Generally, PEGylation can lead to a slight decrease in affinity due to potential steric hindrance, but the interaction remains exceptionally strong.

Table 1: Equilibrium and Kinetic Constants for the Biotin-Streptavidin Interaction

| Parameter | Symbol | Typical Value | Method |

| Association Constant | Ka | ~1013 - 1015 M-1 | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Dissociation Constant | Kd | ~10-14 - 10-15 M | SPR, ITC |

| Association Rate Constant | kon (ka) | ~107 M-1s-1 | SPR |

| Dissociation Rate Constant | koff (kd) | ~10-4 - 10-6 s-1 | SPR |

Table 2: Thermodynamic Parameters for the Biotin-Streptavidin Interaction

| Parameter | Symbol | Typical Value (at 25°C) | Method |

| Enthalpy Change | ΔH | -21 to -26 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| Gibbs Free Energy Change | ΔG | -18 to -20 kcal/mol | ITC |

| Entropy Change | TΔS | ~ -3 to 6 kcal/mol | ITC |

| Heat Capacity Change | ΔCp | ~ -460 cal/mol·K | ITC |

Visualizing the Interaction and Experimental Processes

To better understand the dynamics of the this compound and streptavidin interaction, the following diagrams illustrate the binding mechanism and a typical experimental workflow for its characterization.

Caption: Binding modes of this compound to streptavidin.

Caption: Workflow for biophysical characterization.

Detailed Experimental Protocols

Precise experimental design is crucial for obtaining reliable data on the this compound and streptavidin interaction. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Protein and Ligand Preparation:

-

Prepare a solution of streptavidin at a concentration of approximately 40 µM in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Prepare a solution of this compound at a concentration of approximately 750 µM in the same buffer. The concentration of the titrant should be 10-20 times higher than that of the macromolecule in the cell.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the instrument to ensure a stable baseline.

-

The reference cell is typically filled with deionized water or the dialysis buffer.

-

-

Titration:

-

Load the streptavidin solution into the sample cell (typically 200-350 µL).

-

Load the this compound solution into the injection syringe (typically 40-250 µL).

-

Perform a series of injections (e.g., 20-30 injections of 2-10 µL each) of the this compound solution into the streptavidin solution at regular intervals (e.g., 150-200 seconds).

-

The first injection is typically smaller (e.g., 1-2 µL) and is often discarded during data analysis to remove artifacts from the syringe tip equilibration.

-

-

Data Analysis:

-

The heat change associated with each injection is measured and plotted against the molar ratio of this compound to streptavidin.

-

The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (n, Kd, ΔH).

-

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation:

-

Use a streptavidin-coated sensor chip (SA chip).

-

Alternatively, immobilize streptavidin on a suitable sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

Ligand Immobilization:

-

Inject a solution of this compound over the streptavidin-coated surface to allow for capture. The density of the immobilized ligand should be optimized to avoid mass transport limitations.

-

-

Analyte Injection and Dissociation:

-

Inject a series of concentrations of streptavidin (the analyte) in a running buffer (e.g., PBS with 0.005% P20 surfactant) over the sensor surface at a constant flow rate (e.g., 30-60 µL/min).

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.

-

-

Regeneration:

-

If the interaction is reversible, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a low pH buffer or a high salt concentration). For the strong biotin-streptavidin interaction, regeneration is often not feasible without denaturing the streptavidin. However, for some applications with lower affinity biotin analogues or specific experimental setups, regeneration might be possible.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff. The Kd is then calculated as koff/kon.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-streptavidin complex at atomic resolution.

Methodology:

-

Complex Formation and Purification:

-

Incubate purified streptavidin with a molar excess of this compound to ensure all binding sites are occupied.

-

Purify the complex using size-exclusion chromatography to remove any unbound ligand or aggregated protein.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

For the streptavidin-biotin complex, typical crystallization conditions involve precipitants like ammonium sulfate or PEG. For example, crystals of the wild-type biotin complex have been obtained from a solution containing 26 mg/mL protein with a twofold excess of biotin, equilibrated against a reservoir solution of 52% MPD.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a previously determined structure of streptavidin as a search model.

-

Build the model of the this compound ligand into the electron density map and refine the entire structure to obtain a final, high-resolution model.

-

This in-depth guide provides a foundational understanding of the this compound and streptavidin interaction, equipping researchers with the necessary knowledge to effectively utilize this powerful tool in their scientific endeavors. The combination of high affinity, stoichiometric flexibility, and well-characterized biophysical properties ensures its continued prominence in the fields of biotechnology and drug development.

References

Navigating the Aqueous Environment: An In-Depth Technical Guide to the Solubility of Biotin-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin to polyethylene glycol (PEG) linkers, particularly in the homobifunctional form of Biotin-PEG-Biotin, has become an invaluable tool in various biomedical applications, including drug delivery, immunoassays, and bioconjugation. A critical parameter governing the utility of these reagents is their solubility in aqueous buffers, which directly impacts their handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the factors that influence its behavior in common laboratory buffers and offering standardized protocols for its assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound in aqueous solutions is primarily dictated by the interplay between the hydrophobic biotin moieties and the hydrophilic PEG backbone.[][2] Biotin itself has limited solubility in water at neutral pH.[3] However, the incorporation of a PEG spacer dramatically enhances its aqueous solubility.[][4] The ethylene glycol repeats of the PEG chain are highly hydrophilic and capable of hydrogen bonding with water molecules, effectively shielding the less soluble biotin ends.

Several key factors influence the overall solubility of a this compound molecule:

-

Molecular Weight of the PEG Linker: Generally, a longer PEG chain (higher molecular weight) imparts greater water solubility to the overall molecule. One manufacturer specifies that their this compound products with a molecular weight of 600 g/mol or higher are soluble in water.

-

pH of the Aqueous Buffer: The pH of the solution can influence the charge state of any ionizable groups within the molecule or the buffer components, which in turn can affect solubility.

-

Buffer Composition and Ionic Strength: The type of salt and its concentration in the buffer can impact the solubility of PEGylated compounds through effects on the hydration shell of the PEG chain.

-

Temperature: Solubility can be temperature-dependent, although for many PEGylated compounds, this effect is less pronounced within typical laboratory temperature ranges.

Quantitative Solubility Data

While many suppliers describe this compound as "soluble" in aqueous buffers, precise quantitative data is often limited in publicly available literature. The following tables summarize the available qualitative and quantitative solubility information.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Type | Solubility Description | Citations |

| Water & Aqueous Buffers | Generally Soluble | |

| Chloroform, Methylene Chloride | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Alcohols (e.g., Ethanol) | Limited Solubility | |

| Toluene | Limited Solubility | |

| Ether | Insoluble |

Table 2: Quantitative Solubility Data for Biotin-PEG Derivatives

| Compound | Molecular Weight ( g/mol ) | Solvent/Buffer | Solubility (mg/mL) | Citations |

| This compound | Not Specified | Dimethyl Sulfoxide (DMSO) | 175 | |

| Biotin-PEG-Thiol | Various | Water | 10 | |

| TFP-PEG3-Biotin | ~586 | Water or Buffer | 5 - 7 |

It is important to note that the quantitative data presented is for specific Biotin-PEG derivatives and may not be directly transferable to all this compound molecules. Researchers should determine the solubility for their specific compound and application.

Experimental Protocol for Determining Aqueous Solubility

A standardized protocol is crucial for obtaining reliable and reproducible solubility data. The following "shake-flask" method is a widely accepted approach for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (of known molecular weight)

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris buffer, HEPES buffer), pH-adjusted and filtered.

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of this compound into a series of vials (in triplicate for each buffer condition). The amount should be more than what is expected to dissolve.

-

Add a precise volume of the desired aqueous buffer to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect a precise aliquot of the supernatant without disturbing the pellet.

-

Immediately dilute the supernatant with the same buffer to a concentration within the linear range of the chosen quantification method. This is critical to prevent precipitation upon cooling or solvent evaporation.

-

-

Quantification:

-

Analyze the diluted supernatant using a validated analytical method to determine the concentration of dissolved this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A reversed-phase C18 column is often suitable, with detection at a low UV wavelength (e.g., 210-220 nm). A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectrophotometry: While PEG itself does not have a strong chromophore, biotin has a weak absorbance in the low UV range. Alternatively, if the this compound has a UV-active linker or is derivatized, this method can be employed. A standard curve is essential for accurate quantification.

-

-

-

Calculation of Solubility:

-

Back-calculate the concentration of the original undiluted supernatant using the dilution factor. This value represents the equilibrium solubility of the this compound in that specific buffer.

-

Visualizations

The following diagrams illustrate key concepts related to the solubility and application of this compound.

Caption: Factors influencing the aqueous solubility of this compound.

Caption: A generalized experimental workflow for determining solubility.

Conclusion

The solubility of this compound in aqueous buffers is a critical parameter for its successful application in research and drug development. While generally considered soluble, especially with increasing PEG chain length, the precise solubility can be influenced by a variety of factors. The data and protocols presented in this guide provide a foundational understanding for researchers. However, for any specific application, it is highly recommended to experimentally determine the solubility of the particular this compound conjugate under the intended experimental conditions to ensure optimal performance and reproducibility.

References

An In-depth Technical Guide to Biotin-PEG-Biotin for Crosslinking Avidin Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG-Biotin as a crosslinking agent for avidin molecules. It covers the fundamental principles, quantitative binding characteristics, detailed experimental protocols, and applications in research and drug development, with a focus on inducing protein oligomerization to study cellular processes.

Introduction: The Power of Controlled Crosslinking

The avidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] This remarkable affinity and specificity have made it an invaluable tool in a myriad of biological assays and technologies.[2] this compound is a bifunctional reagent that leverages this powerful interaction to precisely crosslink avidin or its bacterial analogue, streptavidin.[3]

This molecule consists of two biotin moieties connected by a flexible, hydrophilic polyethylene glycol (PEG) spacer. The PEG linker is crucial as it enhances the water solubility of the molecule and provides a variable-length spacer arm that can reduce steric hindrance, allowing the two biotin groups to simultaneously bind to different avidin molecules. This capability enables the formation of defined avidin oligomers and lattices, a property that is increasingly exploited to study biological phenomena that are regulated by protein clustering, such as cell surface receptor activation and downstream signaling.

Quantitative Data: Binding Affinity and Stoichiometry

The length of the PEG spacer in this compound plays a critical role in determining the binding affinity and the stoichiometry of the resulting avidin complexes. Longer PEG chains can introduce steric hindrance that may affect the ability of the biotin groups to access all available binding sites on the tetrameric avidin protein.

A study by Jiang et al. systematically investigated the interaction between PEGylated biotins of varying molecular weights and avidin, providing valuable quantitative insights.

| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) vs. Avidin | Stoichiometry (PEGylated Biotin : Avidin) | Reference |

| 588 | ~10⁻⁸ M | 4:1 | |

| 3400 | ~10⁻⁸ M | 4:1 | |

| 5000 | ~10⁻⁸ M | 1:1 | |

| Unmodified Biotin | ~10⁻¹⁵ M | 4:1 |

Table 1: Influence of PEG Chain Length on Binding to Avidin. As the molecular weight of the PEG chain increases, the equilibrium dissociation constant (Kd) for the interaction with avidin increases, indicating a lower affinity compared to unmodified biotin. Notably, the stoichiometry changes significantly with a 5000 g/mol PEG linker, where steric hindrance allows only one PEGylated biotin molecule to bind per tetrameric avidin molecule.

Core Concepts and Mechanisms

The fundamental principle behind the use of this compound for crosslinking is the tetravalent nature of avidin. Each avidin molecule has four binding sites for biotin. A single this compound molecule can bridge two separate avidin molecules, initiating the formation of a polymer chain or a more complex lattice structure.

Caption: this compound crosslinks two avidin molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the crosslinking of avidin with this compound and the subsequent analysis of the products.

Crosslinking of Avidin with this compound

This protocol describes the basic procedure for forming avidin oligomers.

Materials:

-

Avidin (e.g., from egg white)

-

This compound (with desired PEG linker length)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare Avidin Solution: Dissolve avidin in PBS to a final concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Crosslinking Reaction:

-

Determine the desired molar ratio of this compound to avidin. This will depend on the desired degree of crosslinking. A 1:2 molar ratio (this compound : Avidin) is a good starting point to favor the formation of linear chains.

-

Add the calculated volume of the this compound stock solution to the avidin solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

-

Gently mix the solution by pipetting.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours.

-

Analysis: The crosslinked products can be analyzed immediately by methods such as SDS-PAGE or size-exclusion chromatography.

Analysis of Crosslinked Products by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of avidin oligomers.

Materials:

-

Crosslinked avidin sample from Protocol 4.1

-

SDS-PAGE loading buffer (non-reducing)

-

Precast or self-cast polyacrylamide gels (e.g., 4-15% gradient)

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Sample Preparation: Mix the crosslinked avidin sample with an equal volume of 2x non-reducing SDS-PAGE loading buffer. Do not heat the sample, as this can disrupt the avidin-biotin interaction.

-

Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Analysis: Un-crosslinked avidin will appear as a single band (or a tetramer band depending on the gel conditions). Crosslinked samples will show a ladder of bands corresponding to dimers, trimers, tetramers, and larger oligomers of avidin. The intensity and distribution of these bands will depend on the initial molar ratio of the reactants.

Purification of Crosslinked Avidin using Size-Exclusion Chromatography (SEC)

SEC can be used to separate the different oligomeric species of crosslinked avidin.

Materials:

-

Crosslinked avidin sample from Protocol 4.1

-

Size-exclusion chromatography column suitable for separating proteins in the expected size range of the oligomers.

-

HPLC or FPLC system

-

SEC mobile phase (e.g., PBS, pH 7.4)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the crosslinked avidin sample onto the column.

-

Chromatography: Run the chromatography at a constant flow rate. Monitor the elution of proteins by UV absorbance at 280 nm.

-

Fraction Collection: Collect fractions corresponding to the different peaks.

-

Analysis: Larger oligomers will elute first, followed by smaller oligomers, and finally monomeric avidin. The collected fractions can be further analyzed by SDS-PAGE to confirm the purity and size of the oligomeric species.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of experiments and a potential application in studying cellular signaling.

Caption: A typical workflow for crosslinking and analysis.

Application in Signaling Pathway Research

A key application of this compound in conjunction with avidin (or streptavidin) is to induce the clustering of cell surface receptors to study the initiation of signaling cascades. Many signaling pathways are activated by the dimerization or oligomerization of receptors upon ligand binding. By using biotinylated ligands and crosslinking them with avidin and this compound, researchers can artificially induce receptor clustering and investigate the downstream consequences.

Caption: A model for inducing receptor-mediated signaling.

This approach could be used, for example, to study the signaling of receptor tyrosine kinases (RTKs). By biotinylating the ligand for a specific RTK, one can then use avidin and this compound to induce clustering of the ligand-receptor complexes on the cell surface, mimicking the natural activation process. The subsequent phosphorylation events and activation of downstream pathways like the MAPK/ERK pathway can then be monitored using techniques such as Western blotting or immunofluorescence microscopy. This powerful technique allows for precise temporal and spatial control over receptor activation, providing valuable insights into the mechanisms of cellular signaling.

Conclusion

This compound is a versatile and powerful tool for the controlled crosslinking of avidin molecules. The ability to modulate the stoichiometry and size of the resulting oligomers by selecting different PEG linker lengths offers a high degree of experimental control. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this technology. The applications of this compound extend from fundamental biochemical studies of protein interactions to advanced investigations of cellular signaling pathways, making it an indispensable reagent in the modern life scientist's toolkit.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG-Biotin, a homobifunctional crosslinker widely utilized in biotechnology and drug delivery. The unique properties of polyethylene glycol (PEG), such as increased solubility and reduced immunogenicity, combined with the high-affinity interaction between biotin and avidin/streptavidin, make this compound an invaluable tool for various applications including immunoassays, targeted drug delivery, and protein immobilization.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the reaction of a diamino-terminated polyethylene glycol (H₂N-PEG-NH₂) with an activated form of biotin. N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS) is a frequently used activated form due to its reactivity with primary amines under mild conditions, forming a stable amide bond.

An alternative approach involves the activation of the carboxylic acid group of biotin using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amino groups of the PEG linker.

General Synthesis Pathway: Amine-Reactive Biotinylation

The following diagram illustrates the general reaction scheme for the synthesis of this compound using Biotin-NHS.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound from a diamino-PEG linker and Biotin-NHS ester.

Materials:

-

Diamino-polyethylene glycol (H₂N-PEG-NH₂)

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Diethyl ether (for precipitation)

-

Dialysis tubing (with appropriate molecular weight cutoff) or Size Exclusion Chromatography (SEC) column

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system (for high-purity applications)

Procedure:

-

Dissolution of Reactants:

-

Dissolve diamino-PEG (1 equivalent) in anhydrous DMF or DMSO.

-

In a separate container, dissolve Biotin-NHS (2.2 equivalents) in anhydrous DMF or DMSO. A slight excess of the biotinylation reagent ensures complete reaction.

-

-

Reaction:

-

To the diamino-PEG solution, add triethylamine (2-3 equivalents) to act as a base and catalyze the reaction.

-

Slowly add the Biotin-NHS solution to the diamino-PEG solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by analyzing small aliquots via HPLC to observe the consumption of the starting materials and the formation of the product.

-

-

Quenching the Reaction (Optional):

-

If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted Biotin-NHS.

-

-

Initial Product Precipitation:

-

The crude this compound can be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.

-

The precipitate is then collected by filtration and dried under vacuum.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts (such as NHS), and any mono-biotinylated PEG. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Detailed Purification Methodologies

1. Dialysis:

-

Principle: This method separates molecules based on size through a semi-permeable membrane. It is effective for removing small molecule impurities like unreacted biotin, NHS, and salts from the much larger this compound product.

-

Protocol:

-

Dissolve the crude product in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Transfer the solution into a dialysis bag with a molecular weight cutoff (MWCO) significantly lower than the molecular weight of the this compound (e.g., 1 kDa MWCO for a 5 kDa product).

-

Dialyze against a large volume of the same buffer for 24-48 hours, with several buffer changes.

-

Recover the purified product from the dialysis bag and lyophilize to obtain a dry powder.

-

2. Size Exclusion Chromatography (SEC):

-

Principle: Also known as gel filtration chromatography, SEC separates molecules based on their hydrodynamic volume. Larger molecules elute first, while smaller molecules penetrate the porous beads of the stationary phase and elute later. This is effective for separating the this compound product from smaller impurities.

-

Protocol:

-

Dissolve the crude product in the mobile phase to be used for chromatography.

-

Equilibrate the SEC column with the mobile phase.

-

Load the sample onto the column.

-

Elute the sample with the mobile phase, collecting fractions.

-

Monitor the eluent using a UV detector (if the product has a UV chromophore) or a refractive index detector.

-

Pool the fractions containing the purified product and lyophilize.

-

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the desired this compound from mono-biotinylated PEG and unreacted diamino-PEG, which have different polarities.

-

Protocol:

-

Dissolve the crude or partially purified product in a suitable solvent.

-

Use a C18 column and a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA).

-

Inject the sample and run the gradient.

-

Collect fractions corresponding to the product peak.

-

Confirm the identity and purity of the collected fractions.

-

Pool the pure fractions and lyophilize.

-

Decision Tree for Purification Method Selection

Caption: Decision tree for selecting a purification method.

Data Presentation

Table 1: Representative Reaction Yields for Biotin-PEG Synthesis

| PEG Moiety | Starting Material (Biotin-PEG-tBu) | Final Product (Biotin-PEG-COOH) | Yield | Reference |

| PEG₃ | 27 g | 16 g | ~59% | [1] |

| PEG₆ | 21 g | 17 g | ~81% | [1] |

| PEG₁₂ | 2.5 g | 1.5 g | ~60% | [1] |

| PEG₂₄ | 5 g | 4 g | ~80% | [1] |

Note: Yields are for the final deprotection step in a multi-step synthesis of a related biotin-PEG derivative and are illustrative of typical yields in PEG chemistry.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Purity Achieved | Advantages | Disadvantages |

| Dialysis | Size-based separation (MWCO) | Moderate | Simple, inexpensive, good for desalting | Slow, may not remove impurities of similar size (e.g., mono-biotinylated PEG) |

| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Moderate to High | Relatively fast, good for removing small molecule impurities, scalable | Lower resolution than HPLC for similar-sized species |

| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High (>95%) | High resolution, can separate closely related species | More expensive, requires specialized equipment, may be less scalable for large quantities |

Table 3: Characterization of this compound

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Peaks corresponding to the biotin moiety and the repeating ethylene glycol units of the PEG chain. |

| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight determination | A peak or distribution of peaks corresponding to the molecular weight of the this compound conjugate. |

| HPLC | Purity assessment | A single major peak indicating a high-purity product. |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should optimize the described protocols based on the specific PEG linker used and the purity requirements of their application.

References

Methodological & Application

Application Notes and Protocols for Surface Immobilization using Biotin-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Biotin-PEG-Biotin as a versatile crosslinking agent for the stable and specific immobilization of biotinylated molecules on streptavidin-coated surfaces. This technique is widely applicable in various fields, including biosensor development, immunoassays, cell adhesion studies, and drug delivery systems.

Introduction

The exceptional affinity between biotin and streptavidin (or avidin) is a cornerstone of many biotechnological applications. The this compound linker leverages this interaction to create a robust and flexible bridge for surface immobilization. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the linker and minimizes steric hindrance, ensuring that the immobilized molecules retain their biological activity.[1][2] This system allows for the controlled and oriented immobilization of a wide range of biotinylated ligands, such as antibodies, proteins, peptides, and nucleic acids.[2][3]

Principle of this compound Immobilization

The immobilization strategy is a multi-step process that relies on the sequential binding of components. First, a surface (e.g., biosensor chip, microplate, or nanoparticle) is coated with streptavidin. Subsequently, the this compound linker is introduced, binding to the streptavidin-coated surface via one of its terminal biotin groups. This leaves the second biotin group available to capture a biotinylated molecule of interest. This approach provides a stable, covalent-like attachment with precise control over the orientation and density of the immobilized molecules.

Key Applications

-

Biosensors and Immunoassays: The high specificity and stability of the this compound linkage make it ideal for developing sensitive and reliable biosensors and enzyme-linked immunosorbent assays (ELISAs).[2] The oriented immobilization of antibodies can significantly enhance antigen-binding capacity.

-

Drug Delivery: Biotin-PEG linkers are utilized in targeted drug delivery systems. By conjugating a targeting moiety (e.g., an antibody) to a drug via a Biotin-PEG linker, the therapeutic agent can be specifically delivered to cells or tissues expressing the target receptor.

-

Cell Adhesion and Signaling Studies: Surfaces functionalized with biotinylated ligands via this compound can be used to study cell adhesion, receptor clustering, and signal transduction pathways.

-

Protein Purification: The strong interaction allows for the efficient capture and purification of biotinylated proteins and other biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biotin-streptavidin interaction and surface immobilization.

Table 1: Kinetic and Thermodynamic Parameters of the Streptavidin-Biotin Interaction

| Parameter | Value | Method | Reference |

| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | |

| Dissociation Rate Constant (k_off) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | Surface Plasmon Resonance | |

| Dissociation Constant (K_D) | ~10⁻¹⁵ - 10⁻¹⁴ M | Various | |

| Change in Gibbs Free Energy (ΔG) | Negative (Spontaneous) | Isothermal Titration Calorimetry | |

| Change in Enthalpy (ΔH) | Varies with temperature | Isothermal Titration Calorimetry | |

| Change in Entropy (ΔS) | Varies with temperature | Isothermal Titration Calorimetry |

Table 2: Surface Density and Immobilization Capacity

| Surface/Molecule | Parameter | Value | Method | Reference |

| Streptavidin-coated beads | Binding Capacity (Biotin) | ~6.8 pmol/well | ELISA | |

| Streptavidin High Binding Plate | Binding Capacity (Biotin) | ~21.1 pmol/well | ELISA | |

| NeutrAvidin-coated plate | Binding Capacity (Biotin) | ~5.7 pmol/well | ELISA | |

| Biotinylated Fibronectin | Surface Density | Not specified | SPR | |

| DSPE-PEG-Biotin on PLGA | Available Biotin | 0.008 nmol/mg | Fluorescence | |

| Streptavidin on Biotinylated Lipids | Surface Coverage | Up to ~5 pmol/cm² | QCM/LSPR |

Experimental Protocols

Herein, we provide detailed protocols for the surface immobilization of a biotinylated antibody using a this compound linker on a streptavidin-coated microplate, suitable for ELISA applications.

Protocol 1: Streptavidin Coating of a Microplate

Materials:

-

High-binding 96-well microplate

-

Streptavidin solution (e.g., 10 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 1% BSA in PBST)

Procedure:

-

Add 100 µL of streptavidin solution to each well of the microplate.

-

Incubate overnight at 4°C or for 2 hours at room temperature with gentle agitation.

-

Aspirate the streptavidin solution from the wells.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells three times with 200 µL of Wash Buffer per well. The plate is now ready for the next step.

Protocol 2: Binding of this compound Crosslinker

Materials:

-

Streptavidin-coated and blocked microplate (from Protocol 1)

-

This compound solution (e.g., 10 µg/mL in PBST)

-

Wash Buffer (PBST)

Procedure:

-

Add 100 µL of the this compound solution to each streptavidin-coated well.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

Aspirate the this compound solution.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

Protocol 3: Immobilization of Biotinylated Antibody

Materials:

-

This compound functionalized microplate (from Protocol 2)

-

Biotinylated antibody solution (concentration to be optimized, e.g., 1-10 µg/mL in PBST)

-

Wash Buffer (PBST)

Procedure:

-

Add 100 µL of the biotinylated antibody solution to each well.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Aspirate the antibody solution.

-

Wash the wells five times with 200 µL of Wash Buffer per well to remove any unbound antibody.

-

The plate is now ready for the specific application (e.g., antigen capture in an ELISA).

Visualizations

Experimental Workflow

Caption: Workflow for surface immobilization.

Signaling Pathway Example: EGFR Activation Study

This compound functionalized surfaces can be used to investigate cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By immobilizing biotinylated EGF on a surface, researchers can study the effects of ligand presentation on EGFR activation, receptor dimerization, and downstream signaling cascades in a controlled environment. This is particularly relevant for understanding how the spatial organization of ligands on the extracellular matrix influences cellular responses.

Caption: EGFR signaling pathway activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immobilization of biotinylated antibodies through streptavidin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Biotin-PEG-Biotin in Single-Molecule Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of single-molecule biophysics, the ability to precisely manipulate and observe individual biomolecules is paramount. The Biotin-PEG-Biotin linker has emerged as a critical tool for these studies, providing a robust and specific method for tethering molecules between two surfaces. This homobifunctional linker consists of a central polyethylene glycol (PEG) chain flanked by a biotin molecule at each end. This structure leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin), which is one of the strongest known biological interactions.

The PEG component serves as a flexible, hydrophilic spacer that prevents non-specific interactions and allows the tethered molecule to maintain a more natural conformation. The length of the PEG chain can be precisely controlled, enabling researchers to systematically investigate the effects of tether length on molecular mechanics and interactions.[1][2][3] These application notes provide an overview of the uses of this compound in single-molecule studies and detailed protocols for its implementation.

Core Applications in Single-Molecule Biophysics

This compound linkers are instrumental in a variety of single-molecule techniques, primarily those involving the application of force to study molecular mechanics and interactions.

-

Atomic Force Microscopy (AFM): In single-molecule force spectroscopy (SMFS) using AFM, a this compound linker can be used to create a molecular bridge between a streptavidin-coated AFM tip and a streptavidin-coated surface. A molecule of interest can then be attached to this bridge to study its unfolding, binding kinetics, and rupture forces under tension.

-

Optical Tweezers: Optical tweezers utilize focused laser beams to trap and manipulate microscopic beads. A single biomolecule can be tethered between two streptavidin-coated beads using a this compound linker. This setup allows for the precise measurement of forces in the piconewton range and is ideal for studying protein folding, DNA mechanics, and the operation of molecular motors.

-

Magnetic Tweezers: In this technique, a magnetic field is used to apply force and torque to a magnetic bead. A DNA molecule or other biopolymer can be tethered between a streptavidin-coated surface and a streptavidin-coated magnetic bead via a this compound linker. This method is particularly well-suited for studying DNA topology, including supercoiling and the effects of DNA-binding proteins.

-

Single-Molecule Fluorescence: By tethering a fluorescently labeled molecule to a passivated glass surface, its conformational dynamics and interactions can be observed over extended periods. The this compound linker, in conjunction with streptavidin, provides a stable and specific anchoring point for such studies.

Quantitative Data Summary

The choice of PEG linker length and the inherent properties of the biotin-streptavidin bond are critical for experimental design. The following tables summarize key quantitative data from single-molecule studies.

| Parameter | Value | Technique(s) | Notes |

| Biotin-Streptavidin Interaction | |||

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Multiple | One of the strongest known non-covalent biological interactions. |

| Typical Rupture Force | 100 - 400 pN | AFM | Highly dependent on the loading rate and pulling geometry. |

| Bond Lifetime | Minutes to hours | Multiple | The high mechanical stability allows for long-duration experiments. |

| PEG Linker Properties | |||

| Persistence Length | ~0.38 nm | AFM | Characterizes the stiffness of the polymer chain. |

| Contour Length | Varies with MW | Multiple | The fully extended length of the PEG chain. |

| Common Molecular Weights (MW) | 2,000, 3,400, 5,000 Da | N/A | Commercially available options for this compound. |

| Effect on Protein Capture | Medium-length linkers (e.g., PEG5) can be more effective than very long linkers for isolating target proteins. | Affinity Pulldown | Highlights the importance of optimizing linker length for specific applications. |

Table 1: Key Parameters in this compound Single-Molecule Studies

| PEG Linker (MW) | Contour Length (approx.) | Application Note | Reference |

| 2000 Da | ~54 nm | Suitable for studies requiring shorter tethers, may result in higher effective stiffness. | |

| 3400 Da | ~92 nm | A commonly used intermediate length for a balance of flexibility and reach. | |

| 5000 Da | ~135 nm | Provides a longer reach, which can be beneficial for reducing non-specific surface interactions. |

Table 2: Common this compound Linker Lengths and Their Properties

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate key workflows.

Figure 1: General workflow for a single-molecule experiment using this compound.

References

Application Notes and Protocols for Biotin-PEG-Biotin in Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG-Biotin is a heterobifunctional linker that has garnered significant attention in the field of drug delivery. Its unique structure, featuring a polyethylene glycol (PEG) spacer flanked by two biotin molecules, offers several advantages for the development of targeted therapeutic systems. The PEG component enhances biocompatibility, increases circulation time, and reduces immunogenicity of the drug carrier. The terminal biotin moieties serve as highly specific targeting ligands for cells that overexpress biotin receptors, a common characteristic of various cancer cells. This dual-biotin configuration can also facilitate the crosslinking of avidin or streptavidin-modified molecules, enabling the construction of complex, multi-component drug delivery platforms. These application notes provide an overview of the use of this compound in drug delivery, supported by quantitative data and detailed experimental protocols.

Key Applications

-

Targeted Cancer Therapy: The overexpression of biotin receptors on the surface of many tumor cells makes this compound an excellent targeting ligand for delivering chemotherapeutic agents directly to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.[1]

-

Gene Delivery: this compound can be incorporated into non-viral vectors to facilitate the targeted delivery of nucleic acids (siRNA, miRNA, plasmid DNA) to specific cells for gene therapy applications.

-

Brain Targeting: The blood-brain barrier (BBB) expresses biotin transporters, which can be exploited by this compound functionalized nanocarriers to deliver therapeutics to the central nervous system.

-

Diagnostics and Imaging: By conjugating imaging agents to this compound based carriers, it is possible to develop targeted probes for the diagnosis and monitoring of diseases.

Data Presentation: Physicochemical Properties of this compound Drug Delivery Systems

The following tables summarize the key physicochemical parameters of various drug delivery systems incorporating biotin-PEG linkers. These parameters are critical for the in vivo performance of the nanocarriers.

| Formulation | Drug | Polymer/Lipid Backbone | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Biotin-Targeted PLGA Nanoparticles | SN-38 | PLGA-PEG-Biotin | 180 ± 12 | -5.0 ± 0.43 | 7.96 ± 0.15 | 87.6 ± 1.5 | [1] |

| Non-Targeted PLGA Nanoparticles | SN-38 | PLGA-PEG | 170 ± 4 | -9.7 ± 0.3 | 6.76 ± 0.34 | 70.09 ± 5 | [1] |

| Lutein-loaded PLGA-PEG-Biotin Nanoparticles | Lutein | PLGA-PEG-Biotin | < 250 | High | - | ~75 | [2] |

| Lutein-loaded PLGA Nanoparticles | Lutein | PLGA | < 250 | High | - | ~56 | [2] |

| Biotin-decorated PEG-PCL Nanoparticles (BNDQ) | Doxorubicin & Quercetin | PEG-b-PCL | 105.8 ± 1.4 | - | - | - | |

| Methoxy PEG-PCL Nanoparticles (MNDQ) | Doxorubicin & Quercetin | mPEG-b-PCL | 100.2 ± 2.8 | - | - | - | |

| PEGylated Strontium Sulfite Nanoparticles (20 nM Biotin-PEG) | - | Strontium Sulfite | ~150 | ~ -15 | - | - |

Data Presentation: In Vitro Drug Release

The release profile of the encapsulated drug is a critical factor in determining its therapeutic window and efficacy. The following table provides examples of in vitro drug release from biotin-PEG functionalized nanoparticles.

| Formulation | Drug | Release Conditions | Cumulative Release (%) after 12h | Cumulative Release (%) after 48h | Reference |

| Biotin-Targeted PLGA Nanoparticles | SN-38 | PBS, pH 5.2 (simulated tumor microenvironment) | ~50 | ~70 | |

| Biotin-Targeted PLGA Nanoparticles | SN-38 | PBS, pH 7.4 (physiological condition) | ~30 | ~45 |

Mandatory Visualizations

References

Application of Biotin-PEG-Biotin in Immunoassays and ELISA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Biotin-PEG-Biotin linkers in immunoassays and Enzyme-Linked Immunosorbent Assays (ELISA) offers significant advantages in sensitivity, specificity, and stability. The polyethylene glycol (PEG) spacer provides flexibility and reduces steric hindrance, allowing for efficient binding of biotin to streptavidin or avidin. This, in turn, enhances signal amplification and reduces non-specific binding, leading to improved assay performance. These derivatives are instrumental in various diagnostic applications, including the detection of infectious diseases, autoimmune disorders, and cancer biomarkers.[1]

This document provides detailed application notes and protocols for the utilization of this compound in various immunoassay formats.

Principle of this compound in Immunoassays

The extraordinarily high affinity between biotin (Vitamin B7) and streptavidin is a cornerstone of many modern bioassays.[1] By flanking a PEG spacer with biotin molecules, a versatile linker is created that can bridge biotin-binding molecules, primarily streptavidin or avidin. The PEG component is crucial as it is a non-toxic, non-immunogenic, and highly water-soluble polymer that, when conjugated to biomolecules, enhances their stability and solubility while minimizing non-specific interactions.[1]

In a typical immunoassay, a surface is coated with a capture antibody or antigen. The analyte of interest is then introduced, followed by a biotinylated detection antibody. The this compound linker can then be used to create a bridge between streptavidin-conjugated enzymes (like horseradish peroxidase, HRP) and the biotinylated detection antibody, leading to significant signal amplification upon addition of a substrate.

Advantages of Using this compound

-

Enhanced Sensitivity: The flexibility of the PEG spacer allows for multiple streptavidin-enzyme conjugates to bind to a single detection antibody, amplifying the signal.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG minimizes the non-specific adsorption of proteins and other molecules to the assay surface, reducing background noise.[1][2]

-

Increased Solubility and Stability: PEGylation of biotinylated molecules improves their solubility and stability in aqueous buffers.

-

Versatility: this compound can be used in various immunoassay formats, including sandwich, competitive, and bridging ELISAs.

Quantitative Data Summary

The use of biotin-PEG linkers has been shown to significantly improve the sensitivity of immunoassays. Below is a summary of performance data from an assay utilizing biotin-PEG gold nanoparticle probes for the detection of nucleic acids and proteins.

| Analyte | Assay Format | Detection Limit | Reference |

| microRNA | Microarray with Biotin-PEG-AuNP probes | 50 fM | |

| Prostate-Specific Antigen (PSA) | Microarray with Biotin-PEG-AuNP probes | 1 pg/µL |

Experimental Protocols

Protocol 1: General Sandwich ELISA using a Biotinylated Detection Antibody and Streptavidin-HRP

This protocol outlines a standard sandwich ELISA procedure where the signal is amplified using a biotinylated detection antibody and a streptavidin-HRP conjugate.

Materials:

-

96-well microtiter plates

-

Capture Antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Analyte Standard and Samples

-

Biotinylated Detection Antibody

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody to the desired concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample/Standard Incubation: Add 100 µL of the appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the wash step, but increase the number of washes to 5 to ensure removal of unbound conjugate.

-

Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Protocol 2: Biotinylation of Antibodies using Biotin-PEG-NHS Ester

This protocol describes the labeling of a primary antibody with biotin using an N-hydroxysuccinimide (NHS) ester of Biotin-PEG.

Materials:

-

Antibody to be biotinylated (in an amine-free buffer like PBS)

-

Biotin-PEG-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Biotin-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 20 to 50-fold molar excess of the dissolved Biotin-PEG-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Removal of Unreacted Biotin: Remove the excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

-

Determination of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

Experimental Workflow: Sandwich ELISA with this compound

Caption: Workflow of a sandwich ELISA using a biotinylated detection antibody.

Logical Relationship: Signal Amplification via Biotin-Streptavidin

References

Application Notes and Protocols: Biotin-PEG-Biotin for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG-Biotin for the functionalization of nanoparticles. This bifunctional linker enables robust and versatile strategies for targeted drug delivery, diagnostics, and the assembly of complex nanomaterials. Detailed protocols for nanoparticle conjugation, characterization, and quantification of biotin incorporation are provided, along with data on the impact of functionalization on nanoparticle properties and biological interactions.

Introduction to this compound Functionalization

This compound is a linear polyethylene glycol (PEG) molecule with a biotin moiety at each terminus. This structure allows it to act as a flexible and biocompatible crosslinker, primarily by leveraging the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin (Dissociation constant, Kd ≈ 10⁻¹⁵ M).[1]

Key Advantages:

-

Enhanced Biocompatibility and Stability: The PEG component increases the hydrophilicity of nanoparticles, improving their stability in biological fluids and reducing non-specific protein adsorption.[2] This PEGylation also helps to decrease immunogenicity and prolong circulation times in vivo.

-

Strong and Specific Targeting: The biotin groups provide a high-affinity handle for attaching nanoparticles to surfaces or molecules functionalized with avidin or streptavidin. This is a cornerstone of targeted drug delivery and diagnostic applications.

-

Versatile Crosslinking: The dual biotin moieties allow for the creation of nanoparticle-avidin/streptavidin conjugates and the assembly of nanoparticle clusters or layers.[3]

Experimental Protocols

Protocol for Functionalizing Nanoparticles with this compound

This protocol describes a general method for conjugating this compound to nanoparticles with surface-reactive groups (e.g., amines, thiols, or carboxyls). The example below is for gold nanoparticles, which readily bind with thiol groups.

Materials:

-

Gold Nanoparticles (AuNPs)

-

Thiol-terminated this compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

Centrifuge

Procedure:

-

Reagent Preparation: Prepare a stock solution of Thiol-Biotin-PEG-Biotin in nuclease-free water.

-

Conjugation:

-

To a solution of AuNPs, add the Thiol-Biotin-PEG-Biotin solution to achieve the desired final concentration.

-

Incubate the mixture at room temperature with gentle shaking for 24 hours to allow for the formation of gold-thiol bonds.[4]

-

-

Washing and Purification:

-

Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing unbound this compound.

-

Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

-

-

Final Resuspension: Resuspend the final pellet in the desired buffer for storage or downstream applications.

-

Storage: Store the functionalized nanoparticles at 4°C.

Workflow for Nanoparticle Functionalization:

Caption: Workflow for nanoparticle functionalization.

Protocol for Quantifying Biotin on Nanoparticles (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to nanoparticles.[5] It relies on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin solution

-

Biotinylated nanoparticles

-

PBS, pH 7.4

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀_initial).

-

Sample Measurement:

-

Add 100 µL of the biotinylated nanoparticle suspension to the cuvette containing the HABA/Avidin solution.

-

Mix well and incubate for 2 minutes.

-

Measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀_final).

-

-

Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA/avidin complex at 500 nm being 34,000 M⁻¹cm⁻¹.

Workflow for Biotin Quantification (HABA Assay):

Caption: Workflow for biotin quantification.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to ensure successful functionalization and predict the in vitro and in vivo behavior of the nanoparticles.

| Parameter | Method | Typical Results of Functionalization |

| Size and Size Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | An increase in hydrodynamic diameter is expected due to the PEG layer. TEM can confirm the core size remains unchanged. |

| Surface Charge | Zeta Potential Measurement | The zeta potential may shift towards neutral due to the shielding effect of the PEG chains. |

| Stability | DLS measurements over time in relevant biological media (e.g., PBS, serum-containing media) | This compound functionalization should enhance colloidal stability and prevent aggregation. |

| Drug Loading and Release | Spectrophotometry, HPLC | Encapsulation efficiency may be affected by the functionalization process. Drug release kinetics can be tailored. |

Quantitative Data Summary:

| Nanoparticle System | Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |

| Lutein-loaded PLGA NPs | <250 | High | ~56% | |

| Lutein-loaded PLGA-PEG-biotin NPs | <250 | High | ~75% | |

| Artemisinin/biotin-PEG-PCL micelles | - | - | 45.5 ± 0.41% | |

| Decitabine-loaded biotin-zein NPs | 95.29 | -17.7 | 96.31% |

Biological Applications and Cellular Uptake

The primary application of biotin-functionalized nanoparticles in drug delivery is for targeted therapy, particularly in cancer. Many cancer cells overexpress biotin receptors to meet their high metabolic demands.

Biotin Receptor-Mediated Endocytosis

The cellular uptake of biotin-functionalized nanoparticles is primarily mediated by biotin receptors through endocytosis. This process allows for the specific internalization of the nanoparticles into target cells, enhancing the delivery of therapeutic payloads.

Signaling Pathway of Biotin Receptor-Mediated Endocytosis:

Caption: Biotin receptor-mediated endocytosis pathway.

In Vitro and In Vivo Efficacy

Studies have demonstrated the enhanced efficacy of biotin-functionalized nanoparticles in vitro and in vivo.

Quantitative Data on Biological Efficacy:

| Study Type | Nanoparticle System | Cell Line / Animal Model | Key Finding | Reference |

| In Vitro | Lutein-loaded PLGA-PEG-biotin NPs | ARPE-19 cells | Higher cellular uptake compared to non-targeted NPs. | |

| In Vitro | Artemisinin/biotin-PEG-PCL micelles | MCF-7 cells | Inhibitory effect on cancer cells with no toxicity to normal cells. | |

| In Vivo | Artemisinin/biotin-PEG-PCL micelles | 4T1 breast cancer model | Tumor volume reduced to 40 mm³ vs. 76 mm³ for free drug. | |

| In Vivo | Decitabine-loaded biotin-zein NPs | - | Extended brain residence time. |

Conclusion

This compound is a powerful and versatile tool for the functionalization of nanoparticles. The protocols and data presented here provide a solid foundation for researchers to design and develop novel nanoparticle-based systems for a wide range of applications in targeted drug delivery, diagnostics, and biomaterials science. The robust biotin-avidin interaction, combined with the beneficial properties of PEG, makes this an indispensable technology in the field of nanomedicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Cell Surface Labeling with Amine-Reactive Biotin-PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface protein labeling is a powerful technique to investigate the plasma membrane proteome, study receptor trafficking, and quantify changes in cell surface protein expression in response to various stimuli. This document provides a detailed protocol for the covalent labeling of cell surface proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin containing a polyethylene glycol (PEG) spacer (e.g., NHS-PEG4-Biotin). The PEG spacer enhances the water solubility of the biotinylation reagent and provides a flexible linker, which can reduce steric hindrance and improve the accessibility of the biotin moiety for subsequent detection or purification with avidin or streptavidin-based reagents.

It is important to distinguish this reagent from homobifunctional crosslinkers like Biotin-PEG-Biotin. This compound contains biotin at both ends of a PEG spacer and is primarily used for crosslinking applications, such as linking two streptavidin-conjugated molecules, rather than for direct covalent labeling of cell surface proteins.

Principle of the Method

The NHS ester of the Biotin-PEG reagent reacts efficiently and specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, which are abundant on the extracellular domains of cell surface proteins. The reaction forms a stable amide bond, covalently attaching the Biotin-PEG molecule to the proteins. Because the reagent is membrane-impermeable, only proteins exposed on the outer surface of the plasma membrane are labeled when the procedure is performed on intact cells at low temperatures (e.g., 4°C), which minimizes endocytosis.

Applications

-